2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-
Description
Historical Context and Significance within Coumarin (B35378) Chemistry
The history of coumarins began in 1820 when the parent compound, coumarin (2H-1-benzopyran-2-one), was first isolated from tonka beans. The synthesis of coumarin was first achieved by William Henry Perkin in 1868, a landmark in organic chemistry. mdpi.com Coumarins are a widespread class of naturally occurring compounds found in many plants and are known for their diverse biological activities. mdpi.com
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various enzymes and receptors in biological systems. nih.gov This has led to the development of numerous coumarin derivatives with a wide range of pharmacological applications, including as anticoagulants, anticancer agents, anti-inflammatory agents, and antimicrobial agents. mdpi.comnih.gov The 4-methylcoumarin (B1582148) derivatives, in particular, have been a focus of research due to their synthetic accessibility and interesting biological and photophysical properties. nih.govmdpi.com
Rationale for Research Focus on Fluorinated Benzopyranones
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacological profile of a compound. The fluorine atom is small, highly electronegative, and can form a strong bond with carbon. nih.gov These properties can lead to several advantageous changes in a molecule's behavior:
Enhanced Metabolic Stability: The carbon-fluorine bond is more stable than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and increasing its half-life in the body.
Increased Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov
Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing the binding affinity and potency of the drug. nih.gov
Alteration of Physicochemical Properties: Fluorine substitution can influence the acidity or basicity of nearby functional groups, which can affect the molecule's solubility and bioavailability.
Given these benefits, the synthesis of fluorinated benzopyranones like 7-fluoro-4-methylcoumarin is a rational approach to developing new therapeutic agents with improved properties. nih.gov
Overview of Current Academic Research Trends on 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-
Current research on 7-fluoro-4-methylcoumarin and related fluorinated coumarins is multifaceted, exploring their synthesis, characterization, and potential applications. A significant portion of the research is directed towards their biological activities.
Synthesis: The Pechmann condensation is a classical and widely used method for the synthesis of coumarins, including 4-methyl substituted derivatives. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-fluoro-4-methylcoumarin, 3-fluorophenol (B1196323) would be the likely starting phenol. Researchers are continually exploring more efficient and environmentally friendly catalysts and reaction conditions for these syntheses.
Biological Investigations:
Antifungal Activity: Studies have shown that fluorinated 7-hydroxycoumarin derivatives exhibit promising antifungal activity against various phytopathogenic fungi. nih.gov This suggests that 7-fluoro-4-methylcoumarin could also be investigated for its potential as an agricultural fungicide.
Anticancer Activity: The anticancer potential of various 4-methylcoumarin derivatives has been a significant area of research. Structure-activity relationship studies have been conducted to identify the most potent compounds against different cancer cell lines. nih.gov The introduction of a fluorine atom in compounds like 7-fluoro-4-methylcoumarin is a strategy to potentially enhance this anticancer activity.
Enzyme Inhibition: Coumarin derivatives are known to inhibit various enzymes. 7-hydroxycoumarins, for instance, have been studied as fluorescent probes for macrophage migration inhibitory factor, a potential drug target in inflammation and cancer. acs.org The specific inhibitory activities of 7-fluoro-4-methylcoumarin are an area for further investigation.
Spectroscopic and Structural Studies: The characterization of newly synthesized fluorinated coumarins involves a range of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry. ijpcbs.comorientjchem.org X-ray crystallography is also employed to determine the precise three-dimensional structure of these molecules, which is crucial for understanding their interactions with biological targets. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBPJPKDYKFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577319 | |
| Record name | 7-Fluoro-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139356-89-1 | |
| Record name | 7-Fluoro-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl and Its Analogues
Direct Synthesis Routes for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-
Direct synthesis of 7-fluoro-4-methylcoumarin can be challenging. However, a notable approach involves the synthesis of a related precursor, 7-fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid. This is achieved by reacting 4'-fluoro-2'-hydroxyacetophenone (B74785) with Meldrum's acid in ethanol. The resulting intermediate can then be further modified. For instance, nitration of this carboxylic acid derivative using a mixture of nitric and sulfuric acid yields 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, a versatile scaffold for combinatorial synthesis. acs.org
Precursor-Based Synthesis and Fluorination Approaches
A more common and versatile strategy involves the synthesis of a non-fluorinated coumarin (B35378) intermediate, which is then subjected to fluorination and other functionalization reactions.
7-Hydroxy-4-methylcoumarin is a crucial intermediate in the synthesis of many coumarin derivatives, including the 7-fluoro analogue. Its preparation is well-established, primarily through the Pechmann condensation.
The Pechmann condensation is a classic and widely used method for synthesizing coumarins. slideshare.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) is reacted with ethyl acetoacetate. slideshare.netjetir.org The reaction proceeds through the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net Concentrated sulfuric acid is a commonly employed catalyst for this reaction, often leading to good yields. slideshare.netjetir.orgyoutube.com The reaction is typically performed at low temperatures, such as in an ice bath, to control the exothermic nature of the reaction. youtube.com
While concentrated sulfuric acid is effective, research has explored various other catalytic systems to improve reaction conditions and yields. These include:
Solid Acid Catalysts: Amberlyst-type ion-exchange resins have been shown to be effective, offering advantages such as easier separation and reusability. researchgate.net
Other Acid Catalysts: Polyphosphoric acid and oxalic acid have also been utilized as condensing agents. youtube.comsathyabama.ac.in
Natural Acids: Interestingly, natural acids found in citrus juices have been explored as environmentally benign catalysts for this transformation. arabjchem.org
Nano-crystalline sulfated-zirconia: This catalyst has demonstrated excellent activity for the synthesis of 7-substituted 4-methyl coumarins under solvent-free conditions. wordpress.com
Table 1: Comparison of Catalytic Systems for 7-Hydroxy-4-methylcoumarin Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄ | Resorcinol, Ethyl acetoacetate | Ice bath | 49% | slideshare.net |
| Concentrated H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to room temperature | Excellent | jetir.org |
| Oxalic Acid | Resorcinol, Ethyl acetoacetate | Ethanol, abatement | - | sathyabama.ac.in |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Solvent-free, 110°C | - | researchgate.net |
| Nano-crystalline sulfated-zirconia | m-Hydroxy phenol, Ethyl acetoacetate | 170°C, 3 h | 94% | wordpress.com |
Once 7-hydroxy-4-methylcoumarin is obtained, the introduction of a fluorine atom at the C-7 position is a key transformation. While direct fluorination of the hydroxyl group can be challenging, alternative strategies are employed. One common approach involves the use of fluorinating agents that can convert a hydroxyl group into a fluoro group, though this is not always straightforward for aromatic systems.
A more practical approach often involves starting with a precursor that already contains the fluorine atom. For example, the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin begins with the Pechmann reaction of resorcinol and methyl 2-fluorobenzoylacetate to form 7-hydroxy-4-(2-fluorophenyl)coumarin. The hydroxyl group is then methylated. nih.gov While this example illustrates the synthesis of a 4-phenyl substituted coumarin, the principle of incorporating a fluorine-containing building block is a key strategy.
Another strategy involves the synthesis of fluorinated phenols which can then be used in the Pechmann condensation. For instance, p-fluorophenol can be converted to p-fluoroanisole, which can then be acylated to produce 5-fluoro-2-hydroxy-acetophenone, a precursor for fluorinated benzopyranones. patsnap.com
With the 7-fluoro-4-methylcoumarin scaffold in hand, further derivatization at other positions on the aromatic ring, such as C-6 and C-8, allows for the creation of a diverse library of compounds.
Nitration: As previously mentioned, nitration of 7-fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid at the C-6 position is a known transformation. acs.org
Formylation: The Duff reaction, using hexamethylenetetramine and trifluoroacetic acid, can introduce a formyl group at the C-8 position of fluorinated 7-hydroxycoumarins. nih.gov This aldehyde functionality can then be further reacted to create Schiff bases or other derivatives. researchgate.net
Acetylation and subsequent reactions: Acetylation at the C-8 position of 7-hydroxy-4-methylcoumarin provides a key intermediate. This acetyl group can then be used in various condensation reactions. For example, it can undergo a Baker-Venkataraman transformation to form a 1,3-dione, which can then be cyclized to form flavanones or reacted with hydroxylamine (B1172632) to produce isoxazolines. ijpcbs.com
These derivatization strategies highlight the versatility of the 7-fluoro-4-methylcoumarin core in accessing a wide range of analogues with potential applications in various fields of chemistry.
Synthesis of 7-Hydroxy-4-methylcoumarin as a Strategic Intermediate
Advanced Derivatization Reactions of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- and Related Fluorinated Coumarins
The presence of the fluorine atom and the methyl group on the coumarin core influences the electronic and steric environment of the molecule, thereby guiding the regioselectivity and efficiency of various derivatization reactions. The following subsections detail specific synthetic strategies that have been employed to modify this fluorinated coumarin scaffold.
Construction of Oxime Ether Moieties
The synthesis of oxime ether derivatives of fluorinated 7-hydroxycoumarins represents a significant area of derivatization. researchgate.netorientjchem.org This process typically begins with the introduction of a formyl group at the 8-position of the coumarin ring, often accomplished through the Duff reaction. researchgate.netnih.gov The resulting 8-formyl-7-hydroxy-4-methylcoumarin derivative then serves as a key intermediate.
The general synthetic route involves the reaction of the 8-formyl derivative with a variety of hydroxylamine hydrochlorides in the presence of a base to yield the corresponding oxime. nih.gov Subsequent etherification of the oxime with different alkyl or aryl halides affords the desired oxime ether moieties. researchgate.net A series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and HR-MS. orientjchem.org The crystal structures of several of these compounds have been confirmed by X-ray diffraction. orientjchem.org
Table 1: Examples of Reagents for Oxime Ether Synthesis from 8-formyl-7-hydroxy-4-methylcoumarin
| Reagent Class | Specific Example | Resulting Moiety |
| Hydroxylamines | Hydroxylamine hydrochloride | Oxime |
| O-substituted hydroxylamines | O-methylhydroxylamine hydrochloride | O-methyl oxime ether |
| Alkyl halides (for etherification) | Ethyl bromide | O-ethyl oxime ether |
| Aryl halides (for etherification) | Benzyl chloride | O-benzyl oxime ether |
Synthesis of Nitrogen-Containing Heterocyclic Derivatives (e.g., Isoxazolines, Piperazines, Thiazolidinones, Schiff Bases)
The versatile reactivity of the coumarin scaffold allows for the synthesis of a wide array of nitrogen-containing heterocyclic derivatives.
Isoxazolines: Isoxazoline (B3343090) derivatives of 7-hydroxy-4-methylcoumarin have been synthesized, often starting from an 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) precursor. wordpress.com The synthesis can proceed through the formation of a chalcone (B49325) intermediate, which then undergoes cyclization with hydroxylamine hydrochloride to yield the isoxazoline ring. wordpress.com The incorporation of fluorine into the coumarin ring can influence the reaction conditions and the properties of the final isoxazoline derivatives. ijpcbs.com
Piperazines: Piperazine (B1678402) moieties can be introduced onto the coumarin scaffold through various synthetic strategies. One common approach involves the reaction of a haloalkoxy-coumarin derivative with a substituted piperazine. For instance, 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one can be reacted with various arylpiperazines in the presence of a base like potassium carbonate to yield the corresponding piperazine derivatives. nih.gov Microwave-assisted synthesis has been employed to improve reaction times and yields for these transformations. nih.govresearchgate.net The nature of the substituent on the piperazine ring significantly influences the properties of the final compound. nih.gov
Thiazolidinones: The synthesis of thiazolidinone derivatives containing a coumarin moiety has been reported. dergipark.org.trscribd.com A typical synthetic route starts with a 7-amino-4-methylcoumarin (B1665955), which is reacted with various phenyl isothiocyanates to form a thiourea (B124793) intermediate. This intermediate is then cyclized with an appropriate reagent, such as ethyl bromoacetate, to construct the thiazolidinone ring. scribd.com
Schiff Bases: Schiff bases are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of fluorinated coumarins, an 8-formyl-7-hydroxy-4-methylcoumarin derivative is a common starting material. connectjournals.comrdd.edu.iqrjpbcs.com This aldehyde can be reacted with a variety of aromatic and heterocyclic amines to form the corresponding Schiff base (imine) derivatives. orientjchem.orgdergipark.org.trconnectjournals.com These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. rdd.edu.iq
Cross-Coupling Methodologies for Aryl Substituents (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the introduction of aryl and heteroaryl substituents onto the coumarin ring system. rjpbcs.comacs.orgnih.gov These reactions typically involve the coupling of a halogenated coumarin derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base.
For the synthesis of aryl-substituted fluorinated coumarins, a bromo- or iodo-substituted 7-fluoro-4-methyl-2H-1-benzopyran-2-one would serve as a suitable starting material. The position of the halogen will dictate the point of arylation. The Suzuki-Miyaura coupling offers a versatile method for creating a library of arylated coumarin derivatives by varying the boronic acid coupling partner. acs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. Other cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce alkynyl substituents. nih.govnih.gov
Introduction of Formyl Groups (e.g., Duff Reaction)
The formylation of hydroxycoumarins is a key transformation for the synthesis of many derivatives, including the oxime ethers and Schiff bases mentioned previously. The Duff reaction is a widely used method for the ortho-formylation of phenols, and it is particularly effective for the introduction of a formyl group at the C-8 position of 7-hydroxycoumarins. researchgate.netijpcbs.comresearchgate.netacs.org
The reaction involves heating the 7-hydroxycoumarin with hexamethylenetetramine (HMTA) in an acidic medium, such as trifluoroacetic acid (TFAA) or a mixture of glycerol (B35011) and boric acid. researchgate.netijpcbs.com The reaction proceeds through the formation of an iminium ion intermediate, which then attacks the electron-rich aromatic ring of the coumarin. acs.org Subsequent hydrolysis yields the 8-formyl-7-hydroxycoumarin. Microwave irradiation has been shown to be an efficient method for carrying out the Duff reaction, often leading to shorter reaction times and improved yields. ijpcbs.comresearchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Duff Reaction
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | Minutes |
| Yield | Generally lower | Often higher |
| Conditions | High boiling point solvents | Can be performed under solvent-free or reduced solvent conditions |
Solid-Phase Synthesis Techniques for Combinatorial Libraries
Solid-phase synthesis offers a powerful platform for the generation of large combinatorial libraries of coumarin derivatives. This technique involves attaching a coumarin scaffold to a solid support, such as a resin, and then carrying out a series of reactions to introduce diversity.
One reported approach for the solid-phase synthesis of peptide-7-amino-4-methylcoumarin conjugates utilizes a novel AMC (7-amino-4-methylcoumarin) resin. nih.gov In this strategy, a derivative of 7-aminocoumarin-4-acetic acid is attached to a Wang resin. Peptides can then be assembled on the amino group of the coumarin linker using standard Fmoc chemistry. Cleavage from the resin yields the desired peptide-coumarin conjugates. nih.gov This methodology demonstrates the feasibility of anchoring a coumarin core to a solid support, which can be adapted for the combinatorial synthesis of libraries based on 7-fluoro-4-methyl-2H-1-benzopyran-2-one by modifying the linker and the building blocks used in the synthesis.
Furthermore, combinatorial biosynthesis in engineered bacteria has been explored as a method to produce a variety of coumarin compounds. nih.gov By assembling artificial pathways in microorganisms, it is possible to generate a range of coumarin derivatives from simple precursors. nih.gov
Enantioselective Synthesis Approaches utilizing 7-fluoro-4-hydroxycoumarin
The development of enantioselective methods for the synthesis of chiral coumarin derivatives is of significant interest. Asymmetric organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in various transformations involving coumarin scaffolds. nih.govbeilstein-journals.org
For the enantioselective derivatization of 7-fluoro-4-hydroxycoumarin, several organocatalyzed reactions can be envisioned. For example, the asymmetric Michael addition of 4-hydroxycoumarins to α,β-unsaturated aldehydes or ketones can be catalyzed by chiral amines or thioureas to produce chiral warfarin (B611796) analogues and other related structures. beilstein-journals.org The fluorine atom at the 7-position is not expected to interfere with these reactions but may influence the electronic properties of the nucleophile and the stereochemical outcome.
Another approach is the organocatalyzed Mannich reaction between 4-hydroxycoumarins and imines to synthesize α-benzylaminocoumarins with high enantioselectivity. nih.gov Chiral Brønsted acids or bifunctional catalysts can be employed to control the stereochemistry of the reaction. The principles of these asymmetric transformations can be applied to 7-fluoro-4-hydroxycoumarin to generate a range of chiral fluorinated coumarin derivatives. nih.govbeilstein-journals.org
Spectroscopic and Structural Elucidation of 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl and Its Derivatives
Vibrational Spectroscopy Analysis (FT-IR)
The most prominent feature in the FT-IR spectrum of a coumarin (B35378) is the strong absorption band corresponding to the C=O stretching vibration of the lactone ring, which typically appears in the region of 1700-1740 cm⁻¹. For instance, in 8-formyl-7-hydroxy-4-methylcoumarin, this peak is observed at 1720 cm⁻¹. Another significant region is that of the C=C stretching vibrations of the aromatic and pyrone rings, which are generally found between 1610 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibrations of the lactone ring also give rise to characteristic bands, usually in the 1250-850 cm⁻¹ range.
The introduction of a fluorine atom at the 7-position is expected to influence the vibrational spectrum. The C-F stretching vibration would introduce a new band, typically in the 1000-1400 cm⁻¹ region. Furthermore, the strong electronegativity of fluorine would induce shifts in the vibrational frequencies of adjacent bonds due to electronic effects. For comparison, the FT-IR spectrum of 7-hydroxy-4-methylcoumarin shows a broad O-H stretching band around 3500 cm⁻¹, a conjugated C=O stretching at 1671 cm⁻¹, C=C stretching at 1607 cm⁻¹, and a symmetrical deformation of the methyl group at 1394 cm⁻¹. In 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, the O-H band would be absent, and the other bands would likely experience slight shifts.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| C=O Stretch (Lactone) | 1700 - 1740 | Strong intensity, characteristic of the coumarin core. |
| C=C Stretch (Aromatic/Pyrone) | 1450 - 1610 | Multiple bands of variable intensity. |
| C-F Stretch | 1000 - 1400 | Characteristic of the fluoro substituent. |
| C-O Stretch (Lactone) | 850 - 1250 | Characteristic of the ester group within the lactone. |
| -CH₃ Deformation | ~1390 | Symmetrical deformation of the methyl group. |
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, the ¹H-NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons.
Based on data from related compounds like 7-hydroxy-4-methylcoumarin, the methyl group protons at the 4-position would likely appear as a singlet around δ 2.4 ppm. The vinylic proton at the 3-position would also be a singlet, typically found around δ 6.2 ppm. The aromatic protons at positions 5, 6, and 8 would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom at position 7. The fluorine substitution will induce through-space coupling, which will be observable in the signals of nearby protons, particularly H5.
In the ¹³C-NMR spectrum, the carbonyl carbon of the lactone ring is expected to have a chemical shift in the range of δ 160-162 ppm. The carbons of the aromatic and pyrone rings will appear between δ 100 and δ 155 ppm. The methyl carbon at the 4-position is anticipated to resonate at approximately δ 18 ppm. The carbon atom bonded to the fluorine (C7) will show a characteristic large coupling constant (¹JCF) in the ¹³C-NMR spectrum, and the chemical shift will be significantly influenced by the high electronegativity of fluorine.
| Position | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ (at C4) | ¹H | ~2.4 | Singlet |
| H3 | ¹H | ~6.2 | Singlet |
| H5, H6, H8 | ¹H | 6.8 - 7.8 | Multiplet (with F-coupling) |
| C2 (C=O) | ¹³C | 160 - 162 | - |
| C3, C4, C4a, C5, C6, C7, C8, C8a | ¹³C | 100 - 155 | - |
| -CH₃ (at C4) | ¹³C | ~18 | - |
Electronic Absorption and Fluorescence Spectroscopy
The UV-Visible absorption spectra of coumarins are sensitive to the substitution pattern on the benzopyranone core. Generally, 4-methylcoumarin (B1582148) derivatives exhibit absorption maxima in the UV region. For instance, 7-hydroxy-4-methylcoumarin in methanol (B129727) displays absorption maxima (λmax) at approximately 235 nm and 337 nm. researchgate.net The introduction of a fluorine atom at the 7-position is expected to cause a shift in these absorption bands. Given that fluorine is an electron-withdrawing group, it may lead to a slight blue shift (hypsochromic shift) or a modest red shift (bathochromic shift) depending on the interplay of inductive and mesomeric effects.
Coumarin derivatives are well-known for their fluorescent properties. The emission wavelength and fluorescence quantum yield are highly dependent on the substituent at the 7-position. Electron-donating groups at this position, such as amino (-NH₂) or hydroxyl (-OH), generally lead to strong fluorescence in the blue-green region of the spectrum. For example, 7-amino-4-methylcoumarin (B1665955) has an emission maximum around 440 nm, while 7-hydroxy-4-methylcoumarin emits at approximately 448 nm. fluorofinder.comaatbio.com
The fluorescence of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- is anticipated to be less intense compared to its 7-amino or 7-hydroxy counterparts. The electron-withdrawing nature of the fluorine atom can decrease the fluorescence quantum yield. The exact emission maximum would need to be determined experimentally, but it is likely to be in the blue region of the spectrum.
| Compound | Substituent at C7 | Excitation Max (nm) | Emission Max (nm) | Notes |
|---|---|---|---|---|
| 7-Amino-4-methylcoumarin | -NH₂ | 344 | 440 | Strongly fluorescent. fluorofinder.com |
| 7-Hydroxy-4-methylcoumarin | -OH | 360 | 448 | Strongly fluorescent. aatbio.com |
| 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- | -F | - | - | Expected to be fluorescent, but likely with a lower quantum yield. |
The electronic nature of the substituent at the 7-position plays a pivotal role in the photophysical behavior of coumarins. Electron-donating groups enhance the intramolecular charge transfer (ICT) character of the excited state, which often results in a larger Stokes shift and higher fluorescence quantum yields. Conversely, electron-withdrawing groups can diminish these properties. The fluorine atom at the 7-position, being electronegative, is expected to decrease the electron density of the aromatic ring through an inductive effect, which could lead to a lower fluorescence quantum yield compared to derivatives with electron-donating groups.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
A characteristic fragmentation pathway for coumarins under electron ionization (EI) is the loss of a carbon monoxide (CO) molecule from the lactone ring, resulting in a stable benzofuran (B130515) radical cation. This would be observed as a peak at M-28. Further fragmentation of the benzofuran intermediate can also occur. The presence of the fluorine atom and the methyl group will also influence the fragmentation pattern, potentially leading to the loss of these substituents or fragments containing them. For example, the loss of a methyl radical would result in a peak at M-15.
X-ray Diffraction Studies for Crystal Structure Determination
One such derivative, (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, has been synthesized and its crystal structure elucidated. nih.govresearchgate.net The analysis revealed that the 2H-chromene ring system is nearly planar. nih.govresearchgate.net In the crystal structure, molecules are linked by various intermolecular interactions, including weak C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions between the pyran rings of the coumarin core. nih.govresearchgate.net The dihedral angle between the coumarin ring system and the attached morpholine (B109124) ring is 88.21 (11)°. nih.govresearchgate.net
The crystallographic data for this derivative are summarized in the table below. The compound crystallizes in the triclinic space group P-1. nih.gov
Interactive Data Table: Crystal Data and Structure Refinement for (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate
| Parameter | Value |
| Empirical formula | C₁₅H₁₄FNO₃S₂ |
| Formula weight | 339.39 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.0285 (3) |
| b (Å) | 8.4418 (4) |
| c (Å) | 13.5684 (6) |
| α (°) | 83.185 (2) |
| β (°) | 80.208 (2) |
| γ (°) | 72.333 (2) |
| Volume (ų) | 752.41 (6) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.497 |
| Absorption coefficient (mm⁻¹) | 0.35 |
| F(000) | 352.0 |
| Final R indices [I>2σ(I)] | R₁ = 0.044, wR₂ = 0.116 |
| R indices (all data) | R₁ = 0.054, wR₂ = 0.123 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov
Similarly, single-crystal X-ray diffraction studies on other fluorinated 7-hydroxycoumarin derivatives have been performed to confirm their molecular structures. nih.govmdpi.com These studies consistently show the planarity of the coumarin ring system and detail the intermolecular forces, such as hydrogen bonds, that dictate the crystal packing. nih.govmdpi.com For instance, the crystal structure of 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate revealed a monoclinic system where the coumarin ring is nearly perpendicular to the phenyl ring. nih.gov
Thermogravimetric and Differential Thermogravimetric Analysis
Thermogravimetric analysis (TGA) and differential thermogravimetric analysis (DTG) are essential thermal analysis techniques used to investigate the thermal stability and decomposition profile of materials. TGA measures the change in mass of a sample as a function of temperature, while DTG provides the rate of mass loss.
Studies on various coumarin derivatives indicate good thermal stability. For example, the thermal properties of a series of coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones were evaluated by TGA-DTG. The results showed that the thermal decomposition temperatures, corresponding to a 5% weight loss, were in the range of 220–364°C under a nitrogen atmosphere, indicating significant thermal stability. researchgate.net
Another study on 7-Methoxy-4-methylcoumarin utilized TGA to determine the enthalpy of vaporization. acs.org The analysis was conducted at a heating rate of 3.0 °C min⁻¹ under a dry nitrogen flow, within a temperature range of 333.15 to 453.15 K. acs.org This application highlights the versatility of TGA in determining key thermodynamic properties of coumarin derivatives.
While specific TGA/DTG data for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- were not found in the search results, the data from related structures suggest that fluorinated coumarins would likely exhibit high thermal stability, with decomposition occurring at elevated temperatures. The strong C-F bond would contribute to this stability.
Interactive Data Table: Thermal Decomposition Data for Selected Coumarin Derivatives
| Compound Class | Decomposition Temperature (Td) Range for 5% Weight Loss (°C) | Notes |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones researchgate.net | 220–364 | Indicates good thermal stability under a nitrogen atmosphere. |
| 7-Methoxy-4-methylcoumarin acs.org | Not specified for decomposition | TGA was used to determine the vaporization enthalpy. |
Elemental Composition Determination
Elemental analysis is a fundamental technique used to determine the elemental composition (usually carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the purity and identity of the synthesized compound.
The molecular formula for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- is C₁₀H₇FO₂. The theoretical elemental composition can be calculated as follows:
Molecular Weight: 178.16 g/mol
Carbon (C): (12.011 * 10 / 178.16) * 100% = 67.42%
Hydrogen (H): (1.008 * 7 / 178.16) * 100% = 3.96%
Oxygen (O): (15.999 * 2 / 178.16) * 100% = 17.96%
Fluorine (F): (18.998 / 178.16) * 100% = 10.66%
Experimental data from related coumarin derivatives demonstrate the utility of this technique. For instance, the elemental analysis of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate (C₁₅H₁₄FNO₃S₂) showed a close correlation between the calculated and found values. nih.gov
Interactive Data Table: Elemental Analysis Data for a 7-Fluoro-Coumarin Derivative
| Element | Calculated (%) for C₁₅H₁₄FNO₃S₂ nih.gov | Found (%) nih.gov |
| Carbon (C) | 53.08 | 53.12 |
| Hydrogen (H) | 4.16 | 4.12 |
| Nitrogen (N) | 4.13 | 4.18 |
Similarly, elemental analysis was reported for 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin (C₁₉H₁₃N₃O₃S). niscpr.res.in The found values (C, 64.21%; H, 4.01%; N, 12.56%) were in reasonable agreement with the required values (C, 65.33%; H, 3.72%; N, 12.02%), helping to confirm the structure of the synthesized compound. niscpr.res.in These examples underscore the importance of elemental analysis in the characterization of new coumarin derivatives.
Computational and Theoretical Investigations of 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, these methods offer insights into its geometry, electronic transitions, and intramolecular interactions.
Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of coumarin (B35378) derivatives. ias.ac.inorientjchem.orgresearchgate.net For 7-fluoro-4-methylcoumarin, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. ias.ac.inresearchgate.net
The introduction of a fluorine atom at the 7-position is expected to influence the electronic distribution and geometry of the coumarin core. DFT studies on similar fluorinated coumarins have shown that the substitution pattern significantly impacts the electronic properties. auctoresonline.org The optimized geometry would reveal the planarity of the benzopyranone ring system and the orientation of the methyl and fluoro substituents. Electronic properties such as dipole moment, polarizability, and Mulliken atomic charges can also be computed to understand the molecule's polarity and reactivity. bhu.ac.in
Table 1: Representative Calculated Electronic Properties for a Fluorinated Coumarin Derivative using DFT
| Property | Calculated Value |
| Total Energy | Specific value in atomic units (a.u.) |
| Dipole Moment | Specific value in Debye |
| Polarizability | Specific value in atomic units (a.u.) |
Note: The values in this table are illustrative and would be obtained from specific DFT calculations on 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, making it particularly suitable for investigating the photophysical characteristics of fluorescent compounds like coumarins. tandfonline.comresearchgate.netacs.org TD-DFT calculations can predict the absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions. researchgate.net For 7-fluoro-4-methylcoumarin, TD-DFT would be employed to understand its UV-Vis absorption spectrum and fluorescence properties.
Studies on analogous coumarins have demonstrated that the lowest energy absorption is typically due to a π-π* transition localized on the coumarin core. researchgate.net The position of the fluorine and methyl groups can modulate the energies of the molecular orbitals, thereby influencing the absorption and emission maxima. TD-DFT calculations would likely be performed using a functional like B3LYP or PBE0 in conjunction with a basis set such as 6-311G++(d,p) to obtain results that correlate well with experimental data. tandfonline.com
Table 2: Illustrative TD-DFT Calculated Photophysical Properties for a Fluorinated Coumarin Derivative
| Parameter | Calculated Value |
| Maximum Absorption Wavelength (λmax) | Specific value in nm |
| Oscillator Strength (f) | Specific value (dimensionless) |
| Major Electronic Transition | e.g., HOMO -> LUMO |
| Maximum Emission Wavelength (λem) | Specific value in nm |
Note: The values in this table are hypothetical and represent the type of data generated from TD-DFT calculations for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Structures)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. auctoresonline.orgresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net
For 7-fluoro-4-methylcoumarin, the HOMO is expected to be distributed over the electron-rich parts of the molecule, likely the benzopyranone ring, while the LUMO would be located on the electron-deficient regions. The fluorine atom, being highly electronegative, can influence the energy levels of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity and is often associated with a red-shift in the absorption spectrum. auctoresonline.org DFT calculations are commonly used to determine the energies and visualize the spatial distribution of the HOMO and LUMO. bhu.ac.in
Table 3: Representative Frontier Molecular Orbital Energies for a Fluorinated Coumarin Derivative
| Orbital | Energy (eV) |
| HOMO | Specific negative value |
| LUMO | Specific negative value |
| HOMO-LUMO Gap (ΔE) | Specific positive value |
Note: The values in this table are illustrative and would be derived from DFT calculations on 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. ias.ac.in It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. tandfonline.com For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, NBO analysis can elucidate the hyperconjugative interactions and the stabilization energy associated with electron delocalization from donor NBOs to acceptor NBOs. ias.ac.intandfonline.com
Table 4: Illustrative NBO Analysis Results for Key Interactions in a Fluorinated Coumarin Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O(x) | π* (C=C) | Specific value |
| LP(1) F(y) | σ* (C-C) | Specific value |
| π (C=C) | π* (C=O) | Specific value |
Note: LP denotes a lone pair, and π and σ represent bonding orbitals, while π* and σ* represent antibonding orbitals. The values are hypothetical and would be obtained from NBO calculations.
Electrostatic Potential (ESP) Surface Mapping
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net The ESP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. bhu.ac.in Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential. bhu.ac.in
For 7-fluoro-4-methylcoumarin, the ESP map would likely show negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity. auctoresonline.org The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This information is critical for understanding how the molecule interacts with other molecules, including biological targets. auctoresonline.org
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and simulation approaches can be used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological macromolecule.
For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, molecular dynamics (MD) simulations could be employed to study its conformational dynamics and its interactions with solvent molecules. chemrxiv.orgchemrxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system over time. This can reveal information about the flexibility of the molecule and the stability of different conformations.
Furthermore, molecular docking simulations could be used to predict the binding mode and affinity of 7-fluoro-4-methylcoumarin to a specific protein target. This is particularly relevant given the wide range of biological activities exhibited by coumarin derivatives. Such simulations are a cornerstone of computer-aided drug design.
Ligand-Protein Binding Interactions
Molecular docking simulations are a cornerstone of computational drug discovery, offering predictions on how a ligand such as 7-fluoro-4-methylcoumarin might bind to a protein's active site. Studies on various coumarin derivatives have identified key interaction patterns that are likely applicable to the 7-fluoro-4-methyl variant. These interactions are primarily governed by the formation of hydrogen bonds and hydrophobic contacts.
For instance, in studies with carbonic anhydrase, a common target for coumarin-based inhibitors, the coumarin scaffold typically orients itself within the active site to allow for interactions with key amino acid residues. The oxygen atoms of the lactone ring in the coumarin core are capable of forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors, such as the backbone NH of threonine or the side chain of histidine. nih.govresearchgate.net The aromatic rings of the coumarin structure contribute to hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine, which are often found lining the active site cavity. mdpi.comnih.gov
The presence of the 7-fluoro substituent on the benzopyran ring can further influence these interactions. Fluorine, being highly electronegative, can participate in halogen bonding and other non-covalent interactions, potentially enhancing the binding affinity and selectivity for the target protein. mdpi.com The 4-methyl group can contribute to hydrophobic interactions within a corresponding pocket of the active site. Molecular docking studies on similar coumarin derivatives suggest that the binding affinity is a result of a combination of these forces, leading to a stable ligand-protein complex. nih.govresearchgate.net
A hypothetical binding model for 7-fluoro-4-methylcoumarin within a protein active site, based on studies of related coumarins, would involve the lactone oxygen forming a hydrogen bond with a residue like Threonine 199, while the aromatic rings engage in hydrophobic interactions with residues such as Proline 201 and Histidine 94 and 119. researchgate.net The 7-fluoro group could potentially form a favorable interaction with a nearby backbone carbonyl or another suitable electrostatic partner.
| Type of Interaction | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Lactone oxygen | Threonine, Histidine |
| Hydrophobic Interactions | Benzene (B151609) and pyrone rings, 4-methyl group | Valine, Leucine, Phenylalanine, Proline |
| Halogen Bonding/Electrostatic | 7-fluoro group | Backbone carbonyls, polar residues |
Prediction of Physiochemical Descriptors for Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. In silico tools are widely used to predict these descriptors, providing an early assessment of a molecule's drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.netnih.govjapsonline.comsemanticscholar.org For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, several key descriptors can be computationally estimated.
These descriptors are often evaluated against frameworks like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 daltons, a logP (octanol-water partition coefficient) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational predictions for 7-fluoro-4-methylcoumarin indicate that it adheres to these rules, suggesting good potential for oral bioavailability. researchgate.netresearchgate.net
| Descriptor | Predicted Value | Implication for Biological Activity |
|---|---|---|
| Molecular Weight (g/mol) | ~192.17 | Favorable for absorption (within Lipinski's rule) |
| logP (Octanol-Water Partition Coefficient) | ~2.5 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule |
| Topological Polar Surface Area (TPSA) (Ų) | ~39.4 | Good predicted cell permeability |
| Number of Rotatable Bonds | 0 | Low conformational flexibility, potentially higher binding affinity |
Conformational Analysis
Computational conformational analysis provides insights into the three-dimensional structure of a molecule, which is crucial for understanding its interaction with biological targets. For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine its most stable conformation. nih.govorientjchem.org
The coumarin ring system is known to be largely planar. nih.gov DFT calculations on similar hydroxycoumarins have confirmed this, showing that the fused benzene and pyrone rings lie in the same plane. nih.gov For 7-fluoro-4-methylcoumarin, the fluorine atom at the 7-position and the methyl group at the 4-position are also expected to lie in or very close to this plane to minimize steric hindrance and maintain the aromaticity of the system.
The optimized geometry from DFT calculations would provide precise details on bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the lactone would be the most polar bond, and its length would be consistent with a double bond. The C-F bond length would be typical for a fluorine atom attached to an aromatic ring. The dihedral angles involving the atoms of the fused ring system would be close to 0° or 180°, confirming the planarity of the molecule. The methyl group's hydrogen atoms would be positioned to minimize steric clashes with adjacent atoms. This planar and rigid structure is often advantageous for fitting into the well-defined binding pockets of proteins.
| Structural Feature | Expected Characteristic |
|---|---|
| Coumarin Ring System | Essentially planar |
| Dihedral Angles of Ring Atoms | Close to 0° or 180° |
| Position of 7-fluoro Substituent | In the plane of the coumarin ring |
| Position of 4-methyl Substituent | In or very close to the plane of the coumarin ring |
Studies on Nonlinear Optical (NLO) Properties
Computational chemistry plays a vital role in the investigation of the nonlinear optical (NLO) properties of molecules. Coumarin derivatives are of particular interest in this field due to their extended π-conjugated systems, which can lead to significant NLO responses. The NLO properties of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- can be predicted through quantum chemical calculations. researchgate.netresearchgate.netnih.gov
The key parameter for second-order NLO materials is the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Computational studies on coumarins have shown that the magnitude of β is highly dependent on the nature and position of substituents on the coumarin scaffold. researchgate.netnih.gov Electron-donating and electron-accepting groups strategically placed on the molecule can enhance the intramolecular charge transfer (ICT) upon excitation, which in turn increases the hyperpolarizability.
| NLO Property | Influencing Factors | Computational Prediction |
|---|---|---|
| Dipole Moment (μ) | Asymmetric charge distribution due to F and O atoms | Moderate dipole moment expected |
| Polarizability (α) | Extent of the π-conjugated system | Significant polarizability expected |
| First-Order Hyperpolarizability (β) | Intramolecular charge transfer influenced by F and CH₃ groups | Moderate NLO response anticipated |
Biological Activity Profiles and Mechanistic Insights of 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl and Its Analogues
Antimicrobial Activity Investigations
The antimicrobial properties of coumarins, a class of compounds including 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, have been a subject of significant scientific inquiry. Research has demonstrated that the core benzopyran-2-one structure and its derivatives exhibit a spectrum of activities against various microbial pathogens, including bacteria and fungi. The introduction of different functional groups onto the coumarin (B35378) scaffold, such as a fluorine atom, can modulate this biological activity.
Antibacterial Potency against Gram-positive and Gram-negative Strains
While natural coumarin itself shows low antibacterial activity, substitutions on the benzopyran-2-one nucleus can significantly enhance its potency against both Gram-positive and Gram-negative bacteria. For instance, derivatives of the closely related 7-hydroxy-4-methylcoumarin have demonstrated notable antibacterial effects.
Studies on various 4-methylcoumarin (B1582148) derivatives have revealed structure-activity relationships crucial for their antibacterial action. For example, certain trifluoromethyl-containing coumarins have shown enhanced activity. The derivative 5,7-dihydroxy-4-trifluoromethylcoumarin exhibited a minimum inhibitory concentration (MIC) of 1.5 mM against several Gram-positive bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com Another analogue, 7-hydroxy-4-trifluoromethylcoumarin, was effective against Enterococcus faecium with an MIC of 1.7 mM. mdpi.com
The mechanism of antibacterial action for coumarins is thought to involve damage to the bacterial cell membrane. mdpi.com The lipophilicity conferred by certain substituents can facilitate the passage of the compound across the bacterial cell wall and membrane, leading to disruption of cellular processes.
While specific data for 7-fluoro-4-methyl-2H-1-benzopyran-2-one is limited, the activity of its analogues suggests that the 4-methylcoumarin scaffold serves as a viable backbone for the development of antibacterial agents. The presence and position of substituents like fluorine and hydroxyl groups are critical in determining the spectrum and potency of their antibacterial activity.
Table 1: Antibacterial Activity of Selected 4-Methylcoumarin Analogues
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | 1.5 mM |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM |
| Dicoumarol | Listeria monocytogenes | 1.2 mM |
Antifungal Efficacy, particularly of Fluorinated Derivatives
Fluorinated coumarin derivatives have emerged as a promising class of antifungal agents. The introduction of fluorine can enhance the biological activity of the parent compound, a strategy that has been successfully employed in the design of various pharmaceuticals.
A study focusing on novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety demonstrated significant in vitro antifungal activity against a panel of phytopathogenic fungi. nih.gov One of the standout compounds from this series, compound 5f , exhibited outstanding antifungal activity against Botrytis cinerea, with an inhibition rate of 90.1% at a concentration of 100 µg/mL. This was superior to the positive controls Osthole (83.6%) and Azoxystrobin (46.5%). nih.gov
Furthermore, compound 5f showed a potent EC50 value of 5.75 µg/mL against B. cinerea, which was significantly better than both Osthole (33.20 µg/mL) and Azoxystrobin (64.95 µg/mL). nih.gov This compound also displayed remarkable activity against Rhizoctonia solani, with an EC50 value of 28.96 µg/mL, comparable to Azoxystrobin (21.34 µg/mL) and better than Osthole (67.18 µg/mL). nih.gov
The antifungal activity of coumarin derivatives is often attributed to their ability to interfere with fungal cell wall synthesis and disrupt the plasma membrane. frontiersin.org The specific mechanisms can vary depending on the fungal species and the substitution pattern on the coumarin ring. For instance, scopoletin, another natural coumarin, has been shown to inhibit essential fungal cell components and disrupt both the cell wall and plasma membrane of Candida tropicalis. frontiersin.org
Table 2: Antifungal Activity of a Fluorinated 7-Hydroxycoumarin Derivative (Compound 5f)
| Fungal Strain | Metric | Value |
|---|---|---|
| Botrytis cinerea | Inhibition Rate (at 100 µg/mL) | 90.1% |
| Botrytis cinerea | EC50 | 5.75 µg/mL |
| Rhizoctonia solani | EC50 | 28.96 µg/mL |
Antitubercular Potential and Mode of Action (e.g., Cell Wall Targeting)
Coumarin derivatives have been investigated for their potential as antitubercular agents, with some analogues showing promising activity against Mycobacterium tuberculosis. The 4-methylcoumarin scaffold has been a key feature in several of these active compounds.
A study on amino and acyl amino derivatives of coumarins identified 7-amino-4-methylcoumarin (B1665955) as a particularly potent agent. This compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/L against the H37Rv strain of M. tuberculosis, as well as against susceptible and multidrug-resistant clinical isolates. oup.comresearchgate.net
The proposed mode of action for these antitubercular coumarins involves the disruption of the mycobacterial cell wall. oup.com This is a critical target in M. tuberculosis, as the cell wall is essential for the bacterium's survival and virulence. Electron microscopy studies have provided evidence that effective coumarin derivatives attack the cell wall of mycobacteria. oup.com
Furthermore, structure-activity relationship studies of 4-methyl-7-substituted coumarin hybrids have indicated that the presence of electron-withdrawing substituents on the coumarin ring can enhance antitubercular activity. nih.govresearchgate.net This suggests that electronic properties play a significant role in the interaction of these compounds with their mycobacterial targets. Some coumarin-based antimicrobials are also known to target bacterial DNA gyrase, an enzyme also targeted by fluoroquinolone antibiotics. nih.gov
Table 3: Antitubercular Activity of 7-Amino-4-methylcoumarin
| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| H37Rv | 1 mg/L |
| Drug-susceptible clinical isolate | 1 mg/L |
| Multidrug-resistant clinical isolate | 1 mg/L |
Anti-larvicidal Effects
Derivatives of 4-methyl-7-hydroxycoumarin have demonstrated significant anti-larvicidal activity, particularly against mosquito vectors of diseases such as dengue and filariasis. This highlights another dimension of the biological activity of the coumarin scaffold.
In a study evaluating the efficacy of 4-methyl-7-hydroxycoumarin derivatives against Aedes aegypti and Culex quinquefasciatus, a tribromo derivative, 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one, was found to be the most potent. niscpr.res.innih.gov This compound exhibited LC50 values of 2.23 ppm and 1.49 ppm against the fourth instar larvae of A. aegypti and C. quinquefasciatus, respectively. niscpr.res.innih.gov
The same compound also demonstrated 100% larval mortality at 25 ppm against A. aegypti and at 10 ppm against C. quinquefasciatus. niscpr.res.innih.gov Furthermore, this derivative showed remarkable ovicidal activity, with a significant reduction in the hatching of eggs of both mosquito species at a concentration of 100 ppm. niscpr.res.innih.gov The larvae that did hatch subsequently showed 100% mortality in the successive instars. niscpr.res.innih.gov
Other studies on 4-hydroxycoumarin derivatives have also reported larvicidal activity against Aedes aegypti. nih.gov For example, brodifacoum and cis-flocoumafen showed strong activity with LC50 values of 8.23 and 9.34 ppm, respectively. nih.gov These findings underscore the potential of coumarin derivatives in the development of novel larvicides for vector control.
Table 4: Larvicidal Activity of a 4-Methyl-7-hydroxycoumarin Derivative (3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one)
| Mosquito Species (IVth Instar Larvae) | LC50 |
|---|---|
| Aedes aegypti | 2.23 ppm |
| Culex quinquefasciatus | 1.49 ppm |
Anticarcinogenic and Antiproliferative Effects
The anticarcinogenic and antiproliferative properties of coumarin derivatives have been extensively studied. The 4-methylcoumarin scaffold, in particular, has been the basis for the synthesis of numerous compounds with cytotoxic effects against various cancer cell lines.
Cytotoxic Effects Against Cancer Cell Lines
Research has shown that the cytotoxic activity of 4-methylcoumarin derivatives is highly dependent on the substitution pattern on the benzopyran-2-one ring. Structure-activity relationship (SAR) studies have provided insights into the features that enhance anticancer potential.
A study investigating the cytotoxic effects of 27 coumarin derivatives, mostly with a 4-methyl moiety, against three human cancer cell lines (K562, LS180, and MCF-7) found that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective subgroup. nih.gov The most potent compound in this series, with an n-decyl chain at C3, exhibited IC50 values of 42.4 µM against K562, 25.2 µM against LS180, and 25.1 µM against MCF-7 cells. nih.gov
The length of the alkyl chain at the C3 position was found to correlate with cytotoxic activity, likely due to increased lipophilicity enhancing cell membrane penetration. scispace.com Another active subgroup was the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. nih.gov
Furthermore, a synthetic coumarin, 4-methyl-7-hydroxycoumarin, has shown anti-cancer potential against DMBA-induced skin cancer in mice. nih.gov It was found to modulate the expression of various signal proteins involved in cell proliferation and apoptosis, including the downregulation of Aryl hydrocarbon receptor and PCNA, and the upregulation of apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. nih.gov
Hybrids of 4-methylcoumarin with 1,2,3-triazole have also demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 µM. researchgate.net
Table 5: Cytotoxic Activity of a Selected 7,8-Dihydroxy-4-methylcoumarin Derivative (with n-decyl at C3)
| Cancer Cell Line | IC50 |
|---|---|
| K562 (chronic myelogenous leukemia) | 42.4 µM |
| LS180 (colon adenocarcinoma) | 25.2 µM |
| MCF-7 (breast adenocarcinoma) | 25.1 µM |
Enzyme Modulation and Inhibition Studies
The therapeutic potential of coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, often stems from their ability to interact with and modulate the activity of various enzymes. This section explores the inhibitory and modulatory effects of this compound and its analogues on several key enzyme systems, providing insights into their mechanisms of action at a molecular level.
Protease Inhibition
Coumarin-based structures have been investigated for their ability to inhibit proteases, enzymes crucial in numerous physiological and pathological processes. An analogue, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, demonstrated significant inhibition of protease activity associated with the parasitic filarial worm Brugia malayi. nih.gov At a concentration of 1 µM, this compound inhibited the parasite's protease activity by 82%, highlighting its potential as a lead for developing antifilarial agents. nih.gov
Furthermore, studies on other 4-methylcoumarin derivatives have revealed their capacity to suppress human neutrophil elastase. nih.gov Derivatives containing a catechol (o-dihydroxy) group were particularly effective at inhibiting this serine protease, which is involved in inflammatory processes. nih.gov This suggests that the 4-methylcoumarin scaffold is a viable starting point for designing specific protease inhibitors.
| Compound Analogue | Target Enzyme | Key Finding | Source |
|---|---|---|---|
| 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one | Brugia malayi Protease | Inhibited enzyme activity by 82% at 1 µM concentration. | nih.gov |
| 7,8-dihydroxy-4-methylcoumarin | Human Neutrophil Elastase | Effectively suppressed elastase activity. | nih.gov |
Tyrosinase Activity Modulation and Melanin Synthesis Pathway Regulation
Analogues of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- have been extensively studied for their effects on melanogenesis, the process of melanin production. Tyrosinase is the rate-limiting enzyme in this pathway. mdpi.com Several 4-methylcoumarin derivatives have been shown to stimulate tyrosinase activity and increase melanin content in B16F10 melanoma cells.
For instance, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) and its acetylated derivative, 7-acetoxy-4-methylcoumarin, have been found to significantly increase melanin production. nih.govmdpi.com This effect is mediated by the upregulation of key melanogenic proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and TRP-2. nih.govmdpi.com
The mechanism involves the modulation of several signaling pathways:
MAPK Pathway : These compounds were found to upregulate the phosphorylation of JNK and p38, while downregulating ERK phosphorylation, which collectively promotes MITF expression. nih.govmdpi.com
PKA/CREB Pathway : Treatment with these coumarins leads to increased phosphorylation of PKA and CREB, a critical pathway for activating MITF transcription. nih.gov
PI3K/Akt/GSK-3β Pathway : The compounds were observed to reduce the phosphorylation of Akt and GSK-3β, which in turn contributes to the activation of melanogenesis. nih.govmdpi.com
Similarly, 7,8-dimethoxy-4-methylcoumarin and 5,7-dihydroxy-4-methylcoumarin also significantly increased intracellular melanin content and tyrosinase activity through the activation of MITF and the MAPK signaling pathway. researchgate.netnih.gov These findings suggest that the 4-methylcoumarin scaffold can be modified to create potent activators of melanin synthesis.
| Compound Analogue | Effect on Melanin Content | Effect on Tyrosinase Activity | Affected Signaling Pathways | Source |
|---|---|---|---|---|
| 7-hydroxy-4-methylcoumarin | Increased | Increased | PKA/CREB, MAPK, PI3K/Akt/GSK-3β | nih.gov |
| 7-acetoxy-4-methylcoumarin | Increased | Increased | MAPK, PI3K/Akt | mdpi.com |
| 7,8-dimethoxy-4-methylcoumarin | Increased | Increased | MAPK | researchgate.net |
| 5,7-dihydroxy-4-methylcoumarin | Increased | Increased | PKA/cAMP, GSK3β, PI3K/AKT | nih.gov |
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. Coumarin derivatives have emerged as potential inhibitors of this enzyme. Studies have shown that various natural and synthetic coumarins can effectively inhibit α-amylase. For example, daphnetin (7,8-dihydroxycoumarin), a naturally occurring coumarin, has been identified as a potent competitive inhibitor of both human salivary and pancreatic α-amylases in vitro. nih.gov This inhibitory action was also confirmed in vivo through an oral starch tolerance test, where daphnetin helped manage postprandial blood glucose levels. nih.gov
Another study on coumarins isolated from the flower of Edgeworthia gardneri identified a dimeric coumarin that displayed potent inhibitory effects on both α-amylase and α-glucosidase, with an IC50 value of 90 µg/mL for α-amylase. nih.gov The consistent findings across different coumarin structures suggest that the benzopyran-2-one nucleus is a promising scaffold for developing new α-amylase inhibitors. semanticscholar.org
| Compound Analogue | Enzyme Target | Inhibition Type | IC50 Value | Source |
|---|---|---|---|---|
| Daphnetin (7,8-dihydroxycoumarin) | Human Salivary α-Amylase (HSA) | Competitive | Not specified | nih.gov |
| Daphnetin (7,8-dihydroxycoumarin) | Pancreatic α-Amylase (PPA) | Competitive | Not specified | nih.gov |
| Edgeworthia gardneri coumarin dimer | α-Amylase | Not specified | 90 µg/mL | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com The development of PTP1B inhibitors is an active area of research. Analogues of 4-methylcoumarin have been utilized in the design of substrates for PTP1B activity assays. Specifically, 4-methylumbelliferone phosphate (MUP) and its more sensitive derivative, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), are common fluorogenic substrates used to screen for PTP1B inhibitors. researchgate.net
Researchers have focused on modifying the coumarin scaffold to develop more specific and potent substrates and inhibitors that can interact with sites on the enzyme beyond the primary phosphate-binding pocket. researchgate.net This approach aims to create molecules that more closely mimic natural substrates, thereby identifying inhibitors with greater biological activity and selectivity for PTP1B over other phosphatases. researchgate.net The inherent fluorescence of the 4-methylcoumarin core makes it particularly valuable for developing high-throughput screening assays to discover new PTP1B inhibitors.
NAD(P)H Quinone Oxidoreductase-1 (NQO1) Inhibition
NAD(P)H Quinone Oxidoreductase-1 (NQO1) is a cytosolic flavoenzyme involved in the detoxification of quinones and protection against oxidative stress. mdpi.comnih.gov However, its overexpression in some cancers is linked to poor prognosis, making NQO1 inhibition a potential strategy to enhance cancer therapies. nih.gov Coumarins are recognized as a potent class of natural NQO1 inhibitors. nih.govnih.gov
A study investigating the kinetics of NQO1 inhibition by several coumarins, including umbelliferone (7-hydroxycoumarin) and scopoletin, found that they act as uncompetitive inhibitors. nih.gov This mode of inhibition suggests that these coumarins bind to the enzyme-substrate complex. Among the tested compounds, scopoletin showed the most potent inhibition of human NQO1 activity, followed by umbelliferone. nih.gov The ability of these simple coumarins to effectively inhibit NQO1 highlights the potential of the 2H-1-benzopyran-2-one scaffold in designing targeted NQO1 inhibitors for therapeutic applications.
| Compound Analogue | Inhibition Model | Relative Potency | Source |
|---|---|---|---|
| Scopoletin | Uncompetitive | Most potent | nih.gov |
| Umbelliferone (7-hydroxycoumarin) | Uncompetitive | Potent | nih.gov |
| Aesculetin | Uncompetitive | Moderate | nih.gov |
| Coumarin | Uncompetitive | Least potent | nih.gov |
Anti-inflammatory Response Assessments
The 2H-1-Benzopyran-2-one scaffold is the core of many compounds exhibiting significant anti-inflammatory properties. nih.govaimspress.commdpi.com The anti-inflammatory effects of coumarins are often linked to their antioxidant capabilities and their ability to modulate key inflammatory pathways. aimspress.com
Studies on various 4-methylcoumarin derivatives have demonstrated their potential to mitigate inflammatory responses. For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. nih.gov Several of these compounds showed significant reduction in edema, with some surpassing the activity of the reference drug, indomethacin. nih.gov
Another investigation into dihydroxy-4-methylcoumarin derivatives revealed their ability to inhibit the generation of reactive oxygen species (ROS) by human neutrophils, a key event in the inflammatory cascade. nih.gov Specifically, 7,8-dihydroxy-4-methylcoumarin was highly effective in suppressing neutrophil oxidative metabolism. nih.gov The mechanism for some of these analogues involves the inhibition of the protein kinase C (PKC) signaling pathway, which is crucial for neutrophil activation. nih.gov
Furthermore, a broad screening of 4-methyl-7-substituted coumarin derivatives identified several compounds with promising anti-inflammatory activity in an anti-denaturation assay. mdpi.com Compounds featuring electron-donating groups or specific heterocyclic fragments at the 7-position tended to show better activity, indicating that targeted modifications to the coumarin structure can enhance its anti-inflammatory potential. mdpi.com
Antifilarial Efficacy and Target Identification
While direct studies on the antifilarial efficacy of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- are not extensively available in the reviewed literature, research into related coumarin and quinoline compounds provides some insights into potential mechanisms and activities. For instance, studies on 7-chloro-4-(substituted amino)quinolines have shown both microfilaricidal and macrofilaricidal activities against Acanthocheilonema viteae. rsc.org One derivative with a nitrophenyl hydrazine function at the 4-position of the quinoline ring was found to be the most potent, exhibiting 78% macrofilaricidal activity and causing 50% sterilization of female worms. rsc.org Another related compound with an ethanolamine function showed 86% microfilaricidal activity, comparable to the standard drug diethylcarbamazine (DEC). rsc.org These findings suggest that the core heterocyclic structure and the nature of substituents play a crucial role in antifilarial activity.
General research on antifilarial drug discovery has identified various chemical scaffolds with activity against filarial worms. rsc.org These include natural products and synthetic compounds that target different stages of the parasite's life cycle. nih.gov The antifilarial activity of plant extracts, such as from Caesalpinia bonducella, has been demonstrated to have microfilaricidal, macrofilaricidal, and female-sterilizing efficacy against Litomosoides sigmodontis and Brugia malayi in animal models. nih.gov Although this does not directly implicate 7-fluoro-4-methyl-2H-1-benzopyran-2-one, it highlights that diverse molecular structures can exhibit antifilarial properties. Further investigation is required to determine if the specific fluorine and methyl substitutions on the benzopyranone core of the subject compound confer any antifilarial activity and to identify its potential molecular targets within the filarial parasites.
Melanogenesis Regulatory Mechanisms
The regulation of melanogenesis by coumarin derivatives, particularly those with a 4-methyl group, has been a subject of significant investigation. Studies on analogues of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- provide a strong basis for understanding its potential mechanistic pathways.
Research on 7-hydroxy-4-methylcoumarin (7H-4M), a close structural analogue, has shown that it enhances melanogenesis in B16-F10 melanoma cells. nih.gov This compound was found to stimulate intracellular tyrosinase activity and increase melanin content in a concentration-dependent manner. nih.gov The underlying mechanism involves the upregulation of key melanogenic proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.gov
Further mechanistic studies on 4-methylcoumarin derivatives have elucidated the involvement of several key signaling pathways:
cAMP/PKA/CREB Pathway: 7-hydroxy-4-methylcoumarin has been shown to activate the melanogenesis process by upregulating the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) and the cAMP response element-binding protein (CREB). nih.gov The activation of this pathway is a well-established mechanism for inducing the expression of MITF, the master regulator of melanogenesis. nih.govnih.govresearchgate.net
MAPK Pathways (ERK, JNK, and p38): The mitogen-activated protein kinase (MAPK) pathways play a complex role in regulating melanogenesis. 7-hydroxy-4-methylcoumarin was found to downregulate the extracellular signal-regulated kinase (ERK) cascade while upregulating the c-Jun N-terminal kinase (JNK) and p38 signaling pathways. nih.gov The downregulation of ERK is known to promote melanogenesis, while the activation of JNK and p38 can stimulate MITF expression. nih.govmdpi.com Similarly, 7-acetoxy-4-methylcoumarin has been observed to stimulate melanogenesis by increasing the phosphorylation of JNK and reducing the phosphorylation of ERK and p38. mdpi.com
PI3K/Akt/GSK-3β Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical regulator of melanogenesis. mdpi.comresearchgate.netnih.gov 7-hydroxy-4-methylcoumarin has been demonstrated to induce melanogenic effects by downregulating the PI3K/Akt/glycogen synthase kinase-3β (GSK-3β) cascades. nih.gov Inhibition of this pathway is generally associated with an increase in melanogenesis. mdpi.com
The following table summarizes the effects of a related compound, 7-hydroxy-4-methylcoumarin, on key melanogenesis regulatory pathways.
| Signaling Pathway | Effect of 7-hydroxy-4-methylcoumarin | Outcome |
|---|---|---|
| cAMP/PKA/CREB | Upregulation | Increased MITF expression |
| ERK | Downregulation | Increased melanogenesis |
| JNK | Upregulation | Increased melanogenesis |
| p38 | Upregulation | Increased melanogenesis |
| PI3K/Akt/GSK-3β | Downregulation | Increased melanogenesis |
Antioxidant and Radical Scavenging Capabilities
The antioxidant and radical scavenging properties of coumarin derivatives are well-documented, with the substitution pattern on the benzopyran-2-one ring system playing a critical role in their activity. While specific data for 7-fluoro-4-methyl-2H-1-benzopyran-2-one is limited, the antioxidant potential of related 4-methylcoumarins has been extensively studied using various assays.
Studies on 7-hydroxy-4-methylcoumarin have demonstrated its ability to scavenge free radicals. For instance, its antioxidant activity has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The introduction of thiosemicarbazide and thiazolidinone moieties to 7-hydroxy-4-methylcoumarin has been shown to enhance its antioxidant properties. nih.gov In general, coumarinyl thiosemicarbazides exhibited higher scavenging activity against DPPH and galvinoxyl radicals compared to their 4-thiazolidinone counterparts, with some derivatives showing activity comparable to or even better than ascorbic acid. nih.gov
The antioxidant capacity of a range of 4-methylcoumarins has been systematically investigated through various methods, including the DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. scholaris.ca The results from these assays are often expressed as the concentration required to scavenge 50% of the radicals (IC50). A lower IC50 value indicates a higher antioxidant activity. nih.gov The antioxidant mechanism of coumarins often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. The presence and position of hydroxyl groups on the coumarin ring are therefore crucial for their radical scavenging ability. mdpi.com
The following table presents hypothetical antioxidant activity data for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- and its analogues based on general findings for coumarin derivatives.
| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) |
|---|---|---|
| 7-hydroxy-4-methylcoumarin | Value | Value |
| 7-fluoro-4-methyl-2H-1-benzopyran-2-one | Value | Value |
| Ascorbic Acid (Standard) | Value | Value |
Receptor Binding Affinity Studies (e.g., Serotonin Receptors)
Research on a series of 5- and 7-hydroxycoumarin derivatives has explored their binding affinities for the 5-HT1A serotonin receptor. mdpi.com In this study, various arylpiperazinylalkoxy chains were attached to the coumarin core. The results indicated that the nature and length of the linker, as well as the substituents on the terminal arylpiperazine ring, significantly influenced the binding affinity. mdpi.com For instance, some derivatives with a five-carbon linker and specific substitutions on the phenylpiperazine moiety showed high affinity for the 5-HT1A receptor. mdpi.com
Furthermore, the 2H-1-benzopyran nucleus is a key structural feature in other known serotonin receptor ligands. For example, derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have been synthesized and shown to possess high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net The substitution pattern on the aromatic ring of the benzopyran system was found to be a critical determinant of receptor affinity and selectivity. researchgate.net
The introduction of a fluorine atom can significantly alter the electronic properties and binding interactions of a molecule. In the context of serotonin receptor ligands, fluorinated phenyl groups are common motifs. For instance, in a series of 5- and 7-hydroxycoumarin derivatives, the presence of a 3-fluorophenyl)piperazinyl moiety resulted in a compound with weak partial agonist activity at the 5-HT1A receptor. mdpi.com
The following is a hypothetical data table illustrating the potential binding affinities of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- and related compounds to various serotonin receptor subtypes.
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 7-hydroxy-4-methylcoumarin derivative | Value | Value | Value |
| 7-fluoro-4-methyl-2H-1-benzopyran-2-one | Value | Value | Value |
| Reference Ligand | Value | Value | Value |
Structure-Activity Relationship (SAR) Derivations in Biological Systems
The biological activities of coumarin derivatives are highly dependent on the nature and position of substituents on the benzopyran-2-one core. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to this scaffold influence various pharmacological effects.
Substitutions at the C4-position: The presence of a methyl group at the C4 position is a common feature in many biologically active coumarins. This substitution can influence the metabolic stability of the compound. For instance, 4-methylcoumarins are less likely to be metabolized to the mutagenic 3,4-coumarin epoxide by liver cytochrome P450 enzymes. scispace.com
Substitutions at the C7-position: The C7 position of the coumarin ring is a frequent site for substitution, and the nature of the substituent at this position can significantly impact biological activity.
Hydroxy and Methoxy Groups: The presence of a hydroxyl group at C7, as seen in 7-hydroxy-4-methylcoumarin, is often associated with antioxidant activity. mdpi.com Methylation of this hydroxyl group to a methoxy group can alter the compound's lipophilicity and its interaction with biological targets. In the context of melanogenesis, both 7-methoxy-4-methylcoumarin and 6-methoxy-4-methylcoumarin have been found to stimulate melanin production. mdpi.com
Halogenation: The introduction of a fluorine atom at the C7 position is expected to significantly influence the molecule's electronic properties and its ability to form hydrogen bonds. Fluorine substitution can enhance the biological activity of coumarins. nih.gov For example, fluorinated coumarin derivatives have been investigated for their antifungal properties. nih.gov In SAR studies of 3-phenylcoumarin derivatives as monoamine oxidase B inhibitors, fluorine substitution on the phenyl ring was found to be compatible with inhibitory activity. frontiersin.org
Substitutions at other positions: SAR studies on 4-methylcoumarins have also explored the effects of substitutions at other positions. For instance, in the context of anticancer activity, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were found to be the most effective subgroup. tandfonline.comnih.gov The introduction of electron-donating groups has been linked to increased anti-inflammatory effects in some 4-methyl-7-substituted coumarins, while electron-withdrawing groups were found to be beneficial for anti-tubercular activity. mdpi.com
The following table summarizes the general influence of key structural features on the biological activity of 4-methylcoumarin derivatives.
| Structural Feature | Position | General Influence on Biological Activity |
|---|---|---|
| Methyl Group | C4 | Increases metabolic stability. |
| Hydroxy Group | C7 | Contributes to antioxidant activity. |
| Fluorine Atom | C7 | Can enhance biological activity and alter electronic properties. |
| Alkyl Chains | C3 | Can increase lipophilicity and anticancer activity. |
| Electron-donating Groups | C7 | May enhance anti-inflammatory activity. |
| Electron-withdrawing Groups | C7 | May enhance anti-tubercular activity. |
Advanced Research Applications and Functional Material Development Involving 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl
Development of Fluorescent Probes and Labels
The inherent fluorescence of the coumarin (B35378) core is significantly influenced by substituents on the benzopyran ring. The introduction of a fluorine atom at the 7-position of 4-methylcoumarin (B1582148) can enhance its photophysical characteristics, leading to the development of robust fluorescent probes and labels.
Design Principles for Enhanced Fluorogenic Properties
The design of fluorescent molecules based on the 7-fluoro-4-methylcoumarin scaffold focuses on optimizing their photophysical properties, such as quantum yield, photostability, and sensitivity to the local environment. Fluorination is a key strategy in this regard. The introduction of fluorine atoms can lead to superior fluorescent dyes due to their ability to modulate the electronic properties of the coumarin ring system. nih.govmdpi.com This often results in higher quantum yields and increased photostability compared to the parent compounds. nih.gov
For instance, studies on various fluorinated 7-hydroxycoumarins have demonstrated that these derivatives can exhibit quantum yields ranging from 0.63 to 0.89, often surpassing that of the non-fluorinated parent compound. nih.gov These enhancements, combined with lower pKa values, make them excellent candidates for use as reporter molecules in biological systems. nih.gov The design strategy often involves synthesizing derivatives through methods like the Pechmann condensation reaction, followed by the introduction of specific functional groups to tailor the probe for a particular application. nih.gov The strong electronegativity and small atomic radius of fluorine can also improve the hydrophobicity and liposolubility of the compounds, which is advantageous for certain biological applications. mdpi.comnih.gov
Applications in Bioimaging and Analytical Techniques (e.g., Immunofluorescence)
The enhanced fluorescent properties of 7-fluoro-4-methylcoumarin derivatives make them suitable for a range of bioimaging and analytical applications. Coumarin-based fluorescent dyes are widely used in biology, medicine, and engineering due to their high quantum yield, stability, and biological compatibility. nih.gov Fluorinated coumarins, in particular, are attractive for the construction of fluorescent molecular probes for quantitative analysis of intracellular small molecule-protein interactions. acs.org
In bioimaging, these probes can be used for confocal microscopy and flow cytometry to visualize cellular structures and quantify molecular binding events. acs.org For example, amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid have been shown to be cell-permeable and suitable for imaging microtubules in living cells without the need for efflux inhibitors. acs.org While not identical to the 7-fluoro-4-methyl variant, these findings highlight the potential of fluorinated coumarins in live-cell imaging. The general class of coumarin derivatives is also employed in tissue pathology analysis and enzyme activity measurement. medchemexpress.com The ability to function as a fluorescent substitute for traditional stains like Schiff's reagent opens up new possibilities for histological and pathological analysis. nih.govresearchgate.net
Fabrication of Polymeric Fluorescent Materials
The 4-methylcoumarin scaffold can be incorporated into polymeric structures to create fluorescent materials with diverse applications. These materials are synthesized by preparing a coumarin fluorescent monomer and then polymerizing it with other monomers. ncsu.edu For example, a multifunctional fluorescent polymer based on a coumarin derivative has been synthesized and characterized for its optical properties. ncsu.edu Such polymers can exhibit multifunctional properties, acting as light stabilizers and fluorescent brighteners. ncsu.edu
The general approach involves synthesizing a derivative, such as 7-hydroxy-4-methylcoumarin via the Pechmann method, which is then incorporated into a polymer chain. ncsu.edu These polymeric fluorescent compounds can have wide UV-vis absorption bands and strong absorption intensity, leading to better fluorescent properties than the monomeric coumarin. ncsu.edu
Role as Fluorescent Markers and Brightening Agents
Derivatives of 4-methylcoumarin serve as effective fluorescent markers and brightening agents. Their strong fluorescence under UV light makes them ideal for these applications. nih.gov In the context of polymeric materials, the incorporation of coumarin moieties can impart fluorescent brightening effects. ncsu.edu These compounds can absorb near-ultraviolet light and re-emit it in the visible spectrum, enhancing the perceived brightness of the material. ncsu.edu The luminescent properties of coumarin and its derivatives are dependent on the substituents at the 3-, 4-, and 7-positions of the coumarin core. ncsu.edu
Contributions to Materials Science
Beyond their use in biological and chemical sensing, fluorinated coumarins contribute to the broader field of materials science, primarily through their function as reporter molecules.
Utilization as Reporter Molecules
Reporter molecules are crucial tools in materials science for probing and understanding the properties and interactions of various systems. The excellent photophysical properties of fluorinated coumarins, including high quantum yields and photostability, make them superior fluorescent dyes for use as reporter molecules. nih.gov
For instance, 7-mercapto-4-methylcoumarin (B161817) has been used as a reporter for thiol interactions at the surface of nanoparticles. researchgate.netrsc.org The interaction of this coumarin derivative with the surface of core-shell CdSe-ZnS quantum dots leads to characteristic absorption and emission bands that can be monitored to study these surface interactions. researchgate.netrsc.org This demonstrates the utility of the 4-methylcoumarin scaffold in probing the surface chemistry of nanomaterials, which is a significant area of research in materials science.
Application in Metal Chelation and Complex Formation
Coumarin derivatives are well-documented for their ability to form stable complexes with a variety of metal ions. This chelating capability is often attributed to the presence of oxygen-containing functional groups within the coumarin scaffold that can act as coordination sites. In the case of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, the carbonyl group and the oxygen atom within the pyrone ring are potential sites for metal ion binding.
While direct studies on the metal chelation properties of 7-fluoro-4-methyl-2H-1-benzopyran-2-one are not extensively detailed in the available literature, the broader family of coumarin-metal complexes has been a subject of significant research. These complexes have shown potential in various fields, including as fluorescent probes and antimicrobial agents. The introduction of a fluorine atom at the 7-position can influence the electron density of the coumarin ring system, potentially modulating the strength and selectivity of metal ion binding. Further research is warranted to fully elucidate the specific coordination chemistry of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- with different metal ions and to explore the potential applications of the resulting complexes.
Integration into Chitosan-Based Functional Films
Chitosan (B1678972), a biopolymer derived from chitin, is widely utilized in the development of functional films for biomedical and packaging applications due to its biocompatibility and biodegradability. The incorporation of active compounds into chitosan films can impart desirable properties such as fluorescence and enhanced stability.
Research has demonstrated the successful preparation of chitosan fluorescent films containing the closely related compound, 7-hydroxy-4-methylcoumarin. In these studies, the coumarin derivative was integrated into the chitosan matrix to create films with notable fluorescent properties. The hydroxyl group in 7-hydroxy-4-methylcoumarin can form hydrogen bonds with the functional groups of chitosan, facilitating its dispersion within the polymer matrix.
Given the structural similarity, it is highly probable that 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- could also be effectively integrated into chitosan-based films. The fluorine atom, being highly electronegative, could influence the intermolecular interactions between the coumarin derivative and the chitosan polymer chains. This could potentially affect the film's mechanical properties, thermal stability, and fluorescent characteristics. The development of such functional films could lead to new materials for applications in areas like smart packaging and biomedical sensors.
Yellowing Inhibition in Materials
The discoloration, or yellowing, of materials upon exposure to light and environmental factors is a significant concern in various industries, including paper and textiles. This phenomenon is often caused by the degradation of lignin (B12514952) and other components. Fluorescent compounds have been investigated as potential yellowing inhibitors due to their ability to absorb UV radiation and emit it as visible light, thereby protecting the material from photodegradation.
A study on the application of a polymeric fluorescent compound based on 7-hydroxy-4-methylcoumarin demonstrated its effectiveness in inhibiting the yellowing of high-yield pulp. mdpi.com The coumarin moiety in the polymer was shown to have a positive effect on the light stability of the paper. mdpi.com This suggests that the coumarin scaffold plays a crucial role in absorbing harmful UV radiation.
Extrapolating from these findings, 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- is also expected to exhibit properties that could be beneficial for yellowing inhibition. The inherent UV absorption capabilities of the coumarin ring system, coupled with the potential photostability imparted by the fluorine substituent, make it a promising candidate for incorporation into materials to enhance their resistance to yellowing.
Catalysis and Asymmetric Synthesis
The coumarin scaffold is a valuable building block in organic synthesis, and its derivatives are often employed as reactants or key intermediates in various catalytic and asymmetric reactions to generate complex molecules with high stereoselectivity.
Reactants in Catalyzed Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of chiral compounds. Research has shown that coumarin derivatives can act as effective Michael acceptors in these reactions.
Specifically, the closely related compound, 7-fluoro-4-hydroxycoumarin, has been utilized as a reactant in a catalyzed asymmetric Michael addition. This reaction involved the functionalization of the 3-position of the coumarin ring with unsaturated 2-ketoesters, catalyzed by chiral bisoxazoline-copper(II) complexes, achieving good yields and high enantiomeric excess. This demonstrates the reactivity of the fluorinated coumarin core in stereoselective transformations. The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the Michael acceptor, potentially affecting the reaction rate and stereochemical outcome.
Role in Synthesis of Polycyclic Coumarins
Polycyclic coumarins represent a class of compounds with diverse and interesting biological activities. The synthesis of these complex structures often relies on the use of functionalized coumarin precursors.
The derivative 7-fluoro-4-hydroxycoumarin has been successfully employed in the synthesis of chromeno[4,3-b]pyridinone derivatives. This transformation involves a multi-component, solvent-free reaction catalyzed by L-proline, leading to the formation of a polycyclic system. This highlights the utility of fluorinated coumarins as versatile starting materials for the construction of more elaborate molecular architectures. The presence of the fluorine atom can also be advantageous in the final polycyclic compounds, potentially enhancing their biological properties.
Scaffolds for Combinatorial Synthesis
In the field of drug discovery and materials science, combinatorial synthesis is a key strategy for the rapid generation of large libraries of related compounds for screening. The concept of a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, making it an excellent starting point for the development of new bioactive molecules.
The coumarin nucleus is widely recognized as a privileged scaffold due to its versatile and straightforward functionalization at various positions of the benzopyran-2-one ring system. This allows for the introduction of a wide range of substituents, leading to a diverse array of derivatives with different physicochemical and biological properties.
2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- serves as an excellent example of a decorated coumarin scaffold. The presence of the fluoro and methyl groups provides specific starting points for further chemical modifications, while the core coumarin structure offers multiple sites for the attachment of various functional groups. This makes it a valuable building block for the combinatorial synthesis of novel compounds with potential applications in medicine and materials science.
Applications in Agricultural Chemistry (e.g., Fungicides)
The coumarin scaffold, a fundamental component of many biologically active compounds, has garnered significant attention in the development of novel agrochemicals. The strategic incorporation of a fluorine atom into the coumarin nucleus, specifically at the 7-position, is a promising approach in the design of new fungicidal agents. nih.gov This is due to fluorine's unique properties, such as its high electronegativity and ability to enhance metabolic stability and binding affinity of molecules to their target sites. Research into fluorinated coumarin derivatives has revealed their potential to combat a range of phytopathogenic fungi that threaten crop yields and quality. nih.govresearchgate.net
While direct studies on the fungicidal activity of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- are not extensively documented in publicly available research, the antifungal potential of its derivatives, particularly those based on a 7-hydroxycoumarin core, has been explored. These studies provide valuable insights into the structure-activity relationships and the fungicidal efficacy of compounds bearing the 7-fluoro-4-methylcoumarin moiety.
A notable study focused on the design, synthesis, and biological evaluation of novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety. nih.gov In this research, various derivatives were synthesized and tested in vitro for their antifungal activity against a panel of six economically important plant pathogenic fungi: Botrytis cinerea, Alternaria solani, Gibberella zeae, Rhizoctoria solani, Colletotrichum orbiculare, and Alternaria alternata. nih.gov
The preliminary bioassays revealed that several of the synthesized compounds exhibited promising antifungal activities. researchgate.net For instance, some of the fluorinated 7-hydroxycoumarin derivatives showed remarkable inhibition rates against R. solani. nih.gov The introduction of different substituents on the core structure allowed for an investigation into how these modifications influenced the fungicidal potency.
The results from these studies underscore the potential of the 7-fluoro-4-methylcoumarin scaffold as a building block for the development of new and effective fungicides. The data suggests that further structural modifications could lead to the discovery of compounds with broad-spectrum activity against various plant pathogens.
Detailed Research Findings on Fluorinated Coumarin Derivatives
In a key study, a series of fluorinated 7-hydroxycoumarin derivatives were synthesized and their antifungal activities were evaluated. The results, as summarized in the table below, highlight the inhibitory effects of these compounds against various phytopathogenic fungi.
Table 1: In Vitro Antifungal Activity of Fluorinated 7-Hydroxycoumarin Derivatives
| Fungus | Compound 5f EC50 (μg/mL) | Compound 6h Inhibition Rate at 100 μg/mL (%) | Osthole (Control) EC50 / Inhibition Rate (%) | Azoxystrobin (Control) EC50 / Inhibition Rate (%) |
|---|---|---|---|---|
| Botrytis cinerea | 5.75 | 85.0 | 33.20 / 83.6 | 64.95 / 46.5 |
| Rhizoctorzia solani | 28.96 | - | 67.18 | 21.34 |
The data reveals that certain derivatives, such as compound 5f , exhibited potent and broad-spectrum antifungal activity. Notably, against Botrytis cinerea, compound 5f demonstrated a significantly lower EC50 value (5.75 μg/mL) compared to the commercial fungicides Osthole (33.20 μg/mL) and Azoxystrobin (64.95 μg/mL), indicating its superior efficacy. researchgate.net Furthermore, compounds 5f and 6h showed high inhibition rates of 90.1% and 85.0% respectively against B. cinerea at a concentration of 100 μg/mL, surpassing the efficacy of both control fungicides at the same concentration. researchgate.net Against Rhizoctorzia solani, compound 5f also showed a noteworthy EC50 value of 28.96 μg/mL. researchgate.net
These findings strongly suggest that the 7-fluorinated coumarin skeleton is a valuable pharmacophore in the design of novel agricultural fungicides. The demonstrated efficacy of its derivatives against economically important plant pathogens highlights the potential for developing new crop protection agents based on this chemical structure. Further research and optimization of derivatives of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- could lead to the development of next-generation fungicides with improved performance and broader application in agriculture.
Future Research Directions and Translational Perspectives for 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl
Exploration of Novel and Efficient Synthetic Routes
The synthesis of 7-fluoro-4-methylcoumarin traditionally relies on established methods for coumarin (B35378) ring formation, such as the Pechmann condensation. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For 7-fluoro-4-methylcoumarin, this would involve the reaction of 3-fluorophenol (B1196323) with ethyl acetoacetate.
Future research in this area should focus on the development of more efficient and environmentally benign synthetic strategies. Key areas of exploration include:
Catalyst Development: Investigating novel solid acid catalysts, such as nano-crystalline sulfated-zirconia, to replace traditional homogeneous acid catalysts like sulfuric acid. This can lead to easier catalyst recovery, reduced environmental impact, and potentially higher yields.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the Pechmann condensation, leading to shorter reaction times and improved energy efficiency.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the synthesis of fluorinated aromatic compounds. The development of a continuous flow process for 7-fluoro-4-methylcoumarin could enable safer handling of reagents and facilitate large-scale production.
| Synthetic Method | Catalyst/Conditions | Advantages |
| Pechmann Condensation | Sulfuric Acid | Established method |
| Solid Acid Catalysis | Nano-crystalline sulfated-zirconia | Reusable catalyst, environmentally friendly |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved efficiency |
| Flow Chemistry | Microreactor system | Enhanced safety, scalability, and control |
In-depth Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms by which 7-fluoro-4-methylcoumarin exerts its biological effects is crucial for its development as a therapeutic agent. While the broader class of coumarins is known to interact with a variety of biological targets, the specific interactions of the 7-fluoro-4-methyl derivative are not well-defined.
Future research should aim to:
Identify Biological Targets: Employing techniques such as affinity chromatography, proteomics, and computational target prediction to identify the specific proteins and enzymes that interact with 7-fluoro-4-methylcoumarin.
Elucidate Signaling Pathways: Investigating the downstream effects of target binding on cellular signaling pathways to understand the compound's mode of action at a systems level.
Competitive Binding Studies: Utilizing fluorescent probes based on the 7-hydroxycoumarin scaffold to conduct competitive binding assays, which can help in identifying and characterizing the binding of 7-fluoro-4-methylcoumarin to specific targets like the macrophage migration inhibitory factor (MIF).
Rational Design of Highly Potent and Selective Derivatives
The 7-fluoro-4-methylcoumarin scaffold serves as a valuable starting point for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process.
Key strategies for derivative design include:
Substitution at C3 and C4 Positions: SAR studies on other 4-methylcoumarin (B1582148) derivatives have shown that modifications at the C3 and C4 positions can significantly impact biological activity. Introducing various substituents at these positions on the 7-fluoro-4-methylcoumarin core can lead to the discovery of more potent analogues.
Bioisosteric Replacement: The fluorine atom at the 7-position can be replaced with other functional groups to modulate the compound's electronic properties, lipophilicity, and metabolic stability.
Introduction of Pharmacophores: Incorporating known pharmacophoric groups into the 7-fluoro-4-methylcoumarin scaffold can direct the molecule to specific biological targets and enhance its therapeutic efficacy. For example, the introduction of an oxime ether moiety has been shown to impart antifungal activity to fluorinated 7-hydroxycoumarin derivatives.
| Position of Modification | Potential Impact |
| C3 Position | Alteration of biological activity and potency |
| C4-Methyl Group | Modification of steric and electronic properties |
| C7-Fluoro Group | Modulation of lipophilicity and metabolic stability |
Development of Multifunctional Chemical Entities
The concept of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, offers a promising strategy for developing novel therapeutics with multiple modes of action. The 7-fluoro-4-methylcoumarin scaffold is an attractive component for the design of such multifunctional agents.
Future research in this area could involve:
Coumarin-Hybrid Synthesis: Synthesizing hybrid molecules that link 7-fluoro-4-methylcoumarin to other biologically active moieties, such as pyrimidine (B1678525) or thiazole (B1198619) rings, to create compounds with potential synergistic effects.
Targeting Multiple Pathways: Designing hybrids that can simultaneously modulate different biological pathways involved in a particular disease, which could lead to improved therapeutic outcomes and reduced drug resistance.
Fluorescent Probes: Leveraging the inherent fluorescence of the coumarin core to develop multifunctional probes for bioimaging and diagnostics, where one part of the molecule is responsible for targeting and the other for signaling.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery and materials science. For 7-fluoro-4-methylcoumarin, this integrated approach can accelerate the research and development process.
Future directions include:
Molecular Docking and Dynamics Simulations: Using computational methods to predict the binding modes of 7-fluoro-4-methylcoumarin and its derivatives to potential biological targets. This can guide the rational design of more potent and selective inhibitors.
Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to understand the electronic structure and reactivity of the molecule, which can inform the design of new synthetic routes and the prediction of its photophysical properties.
In Silico Screening: Performing virtual screening of large compound libraries based on the 7-fluoro-4-methylcoumarin scaffold to identify promising candidates for further experimental investigation.
Sustainable and Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 7-fluoro-4-methylcoumarin and its derivatives can benefit significantly from the adoption of such methodologies.
Future research should focus on:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as cyclopentyl methyl ether (CPME), in synthetic procedures.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Catalytic Methods: Emphasizing the use of catalytic methods, particularly those employing recyclable and non-toxic catalysts, to improve the sustainability of the synthesis.
Innovation in Advanced Material Science Applications
The unique photophysical properties of coumarin derivatives, including their fluorescence, make them attractive candidates for applications in materials science. The introduction of a fluorine atom in 7-fluoro-4-methylcoumarin can further enhance these properties.
Potential areas for innovation include:
Organic Light-Emitting Diodes (OLEDs): Exploring the use of 7-fluoro-4-methylcoumarin and its derivatives as fluorescent dopants or emitters in OLEDs due to their potential for high quantum yields and color tunability.
Fluorescent Sensors: Developing novel fluorescent sensors for the detection of ions and small molecules, where the binding of the analyte to a receptor linked to the coumarin core modulates its fluorescence properties.
Self-Assembled Monolayers: Investigating the formation of self-assembled monolayers of 7-mercapto-4-methylcoumarin (B161817) on gold surfaces, which could have applications in molecular electronics and biosensing.
Q & A
Basic: What are the common synthetic routes for 7-fluoro-4-methyl-2H-1-benzopyran-2-one, and how can reaction yields be optimized?
Answer:
Synthesis typically involves functionalization of the coumarin core. For example, bromination of the 4-methyl group using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride under reflux (20 h) has been reported for analogous compounds . Yield optimization requires precise control of stoichiometry (e.g., 1:1.1 molar ratio of substrate:NBS), inert atmosphere, and initiation with azobisisobutyronitrile (AIBN). Post-reaction purification via recrystallization (e.g., ethyl acetate) or column chromatography enhances purity. For fluorination at the 7-position, electrophilic substitution or directed ortho-metalation strategies may apply, though specific protocols for this derivative require validation.
Basic: How can structural characterization of 7-fluoro-4-methyl-2H-1-benzopyran-2-one be performed to confirm regiochemistry?
Answer:
Multi-modal spectroscopy is critical:
- FT-IR : Look for C=O stretching (~1665 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
- ¹H/¹³C NMR : The 7-fluoro substituent deshields adjacent protons, causing distinct splitting patterns. Compare with literature data for 4-methylcoumarins (e.g., 7-hydroxy-4-methyl derivatives show aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (e.g., ESI-TOF).
Advanced: How do electronic effects of the 7-fluoro substituent influence the photophysical properties of 4-methylcoumarin derivatives?
Answer:
The electron-withdrawing fluorine atom increases the excited-state dipole moment, potentially enhancing fluorescence quantum yield and Stokes shift. Compare with analogues like 7-amino-4-methylcoumarin (Coumarin 120), where electron-donating groups redshift emission . Computational studies (TD-DFT) can model frontier molecular orbitals to predict λmax and charge-transfer behavior. Experimental validation requires UV-Vis and fluorescence spectroscopy in solvents of varying polarity to assess solvatochromism.
Advanced: What strategies resolve contradictions in reported bioactivity data for fluorinated coumarins?
Answer:
Discrepancies may arise from:
- Purity variability : Ensure ≥98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) and quantify residual solvents by GC-MS .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize batch effects.
- Regiochemical confirmation : Misassignment of the fluorine position (e.g., 6- vs. 7-fluoro) can skew data. Use NOESY NMR or X-ray crystallography to confirm structure .
Basic: What are the key safety considerations when handling 7-fluoro-4-methyl-2H-1-benzopyran-2-one in the lab?
Answer:
Refer to GHS classifications for analogous coumarins:
- Acute toxicity (Category 4) : Use fume hoods and avoid inhalation/ingestion.
- Skin/eye irritation (Category 2) : Wear nitrile gloves and safety goggles.
- Respiratory protection : Use NIOSH-approved P95 respirators if dust forms .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can computational chemistry aid in predicting the reactivity of 7-fluoro-4-methylcoumarin in nucleophilic aromatic substitution?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electrophilic sites. Fukui indices quantify susceptibility to nucleophilic attack, while transition-state modeling predicts activation barriers for substitutions at the 6- or 8-positions. Compare with experimental kinetics (e.g., reaction with amines under varying pH) to validate computational models.
Basic: What chromatographic methods are effective for separating 7-fluoro-4-methylcoumarin from byproducts?
Answer:
- Normal-phase HPLC : Use silica columns with hexane/ethyl acetate gradients.
- Reverse-phase HPLC : C18 columns with methanol/water (70:30) achieve baseline separation for coumarins .
- TLC : Hexane:ethyl acetate (3:1) on silica GF254 plates (Rf ~0.4). Visualize under UV 254 nm.
Advanced: How does the 7-fluoro group affect the metabolic stability of 4-methylcoumarin in pharmacokinetic studies?
Answer:
Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation at the 7-position, prolonging half-life. Compare metabolic profiles (e.g., liver microsome assays) with non-fluorinated analogues. LC-MS/MS can identify metabolites, such as hydroxylated or glucuronidated derivatives.
Basic: What solvent systems are optimal for recrystallizing 7-fluoro-4-methylcoumarin?
Answer:
Ethyl acetate/hexane mixtures (1:3) yield high-purity crystals. For polar byproducts, use ethanol/water (gradient cooling). Monitor solubility via hot-stage microscopy to avoid oiling out .
Advanced: Can 7-fluoro-4-methylcoumarin serve as a fluorescent probe for metal ion detection?
Answer:
Fluorinated coumarins often exhibit metal-sensitive fluorescence. Test chelation with transition metals (e.g., Cu²⁺, Fe³⁺) in buffered solutions. Measure emission quenching/enhancement and calculate binding constants (e.g., Benesi-Hildebrand plots). Compare with known probes like 7-hydroxycoumarin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
